molecular formula C19H16ClN5OS B2945517 1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013805-57-6

1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2945517
CAS No.: 1013805-57-6
M. Wt: 397.88
InChI Key: JJCTXQHAAYTMSM-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[d]thiazole Ring: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Coupling Reactions: The benzo[d]thiazole and pyrazole intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Chloropyridine Moiety: This step involves the nucleophilic substitution reaction where the chloropyridine is introduced to the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d]thiazol-2-yl)-N-(pyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
  • 1-(Benzo[d]thiazol-2-yl)-N-(5-bromopyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
  • 1-(Benzo[d]thiazol-2-yl)-N-(5-methylpyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide

Uniqueness

1-(Benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide is unique due to the presence of the chloropyridine moiety, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a more potent compound compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-11(2)15-9-14(18(26)23-17-8-7-12(20)10-21-17)24-25(15)19-22-13-5-3-4-6-16(13)27-19/h3-11H,1-2H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCTXQHAAYTMSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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